[bAla8]-Neurokinin A(4-10) vs. Neurokinin A: Superior Selectivity Profile for NK2 Receptor Studies
[bAla8]-Neurokinin A(4-10) demonstrates unambiguous selectivity for the NK2 receptor, whereas the endogenous ligand neurokinin A (NKA) exhibits significant cross-reactivity with other tachykinin receptor subtypes [1]. In radioligand displacement studies using hamster urinary bladder membranes, specific binding of [3H][β-Ala8]neurokinin A-(4-10) was displaced exclusively by NK2 receptor agonists and antagonists, with no displacement observed for NK1 or NK3 selective ligands [2]. This contrasts sharply with NKA, which, despite having higher affinity for NK2 receptors, also binds to NK1 receptors, leading to confounding off-target effects [1]. This selectivity profile makes [bAla8]-Neurokinin A(4-10) the preferred tool for isolating NK2-mediated responses.
| Evidence Dimension | Receptor selectivity (displacement of specific binding by NK1/NK3 ligands) |
|---|---|
| Target Compound Data | No displacement by NK1 or NK3 ligands |
| Comparator Or Baseline | Neurokinin A (NKA): Binds to both NK1 and NK2 receptors |
| Quantified Difference | Target compound is functionally selective for NK2 receptors; comparator is non-selective |
| Conditions | Radioligand binding assay in hamster urinary bladder membranes using [3H][β-Ala8]neurokinin A-(4-10) |
Why This Matters
Procurement of a highly selective agonist ensures that observed experimental effects can be confidently attributed to NK2 receptor activation, eliminating confounding variables from NK1 or NK3 cross-reactivity.
- [1] Maggi, C. A., Patacchini, R., Giuliani, S., Rovero, P., Dion, S., Regoli, D., Giachetti, A., & Meli, A. (1990). In vivo pharmacology of [βAla8]neurokinin A-(4-10), a selective NK-2 tachykinin receptor agonist. European Journal of Pharmacology, 177(1), 81–86. View Source
- [2] Goso, C., Evangelista, S., Tramontana, M., Manzini, S., Blumberg, P. M., & Szallasi, A. (1995). [3H][beta-Ala8]neurokinin A-(4-10): a novel, selective radioligand for the tachykinin NK2 receptor. European Journal of Pharmacology, 294(1), 239–245. View Source
